3-Bromo-2-difluoromethoxy-4-methylpyridine
Overview
Description
3-Bromo-2-difluoromethoxy-4-methylpyridine is an organic compound with the molecular formula C7H6BrF2NO. It is a colorless or pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-difluoromethoxy-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with diiodomethane to produce 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromo group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-difluoromethoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce 3-hydroxy-2-difluoromethoxy-4-methylpyridine .
Scientific Research Applications
3-Bromo-2-difluoromethoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2-difluoromethoxy-4-methylpyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which are typically studied in the context of specific research projects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-difluoromethoxy-4-methylpyridine: Similar in structure but with different positioning of the bromo and difluoromethoxy groups.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
3-Bromo-2-difluoromethoxy-4-methylpyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-3-11-6(5(4)8)12-7(9)10/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFHFOWKCJGJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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